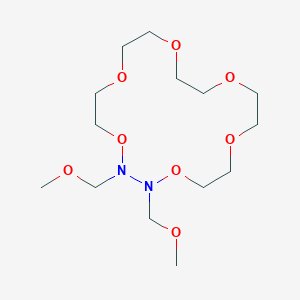![molecular formula C20H21N3O3S B13361246 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B13361246.png)
2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide is a complex organic compound that features a pyridinyl ring, a thiazolyl ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and thiazolyl intermediates, which are then coupled through an acetamide linkage. Common reagents used in these reactions include methoxy and methyl substituents, thiazole derivatives, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide include:
- 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
- 5-hydroxy-7-methoxy-2-methyl-3-phenyl-4H-1-benzopyran-4-one
- 7-methyl-2H-1-benzopyran-2-one
Uniqueness
What sets 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific reactivity, biological activity, or material properties that are not observed in the other compounds.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-13-12-27-20(22-13)16-6-4-5-15(8-16)9-21-19(25)11-23-10-18(26-3)17(24)7-14(23)2/h4-8,10,12H,9,11H2,1-3H3,(H,21,25) |
InChIキー |
OJCQOXJYAUCCRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC(=CC=C2)C3=NC(=CS3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361172.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
![3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)

![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)
![Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13361208.png)
![Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361213.png)

![(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol](/img/structure/B13361228.png)

![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)

![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)
